
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline is a tetrapeptide composed of four amino acids: phenylalanine, threonine, tyrosine, and proline. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and bases like DIPEA or NMM. The synthesis is carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often employing automated synthesizers and advanced purification techniques like HPLC. The choice of method depends on the desired scale and application of the peptide .
化学反応の分析
Types of Reactions
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Nucleophilic reagents like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can yield free thiol groups .
科学的研究の応用
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline has a wide range of applications in scientific research:
Chemistry: Used as a building block for designing novel peptides and studying peptide interactions.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and biosensors.
作用機序
The mechanism of action of L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various cellular pathways. For example, it may inhibit or activate enzymes involved in signal transduction, leading to changes in cellular responses .
類似化合物との比較
Similar Compounds
L-Phenylalanyl-L-proline: A dipeptide with similar structural features but lacking the threonine and tyrosine residues.
L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-proline: A heptapeptide with additional amino acids, offering different biological activities.
Uniqueness
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline is unique due to its specific combination of amino acids, which confer distinct physicochemical properties and biological activities. The presence of both hydrophobic (phenylalanine, tyrosine) and polar (threonine, proline) residues allows it to interact with a wide range of molecular targets, making it versatile in various applications .
特性
CAS番号 |
834861-96-0 |
|---|---|
分子式 |
C27H34N4O7 |
分子量 |
526.6 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H34N4O7/c1-16(32)23(30-24(34)20(28)14-17-6-3-2-4-7-17)25(35)29-21(15-18-9-11-19(33)12-10-18)26(36)31-13-5-8-22(31)27(37)38/h2-4,6-7,9-12,16,20-23,32-33H,5,8,13-15,28H2,1H3,(H,29,35)(H,30,34)(H,37,38)/t16-,20+,21+,22+,23+/m1/s1 |
InChIキー |
BWZRWJXKTMWVIM-YPKJBDGSSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)N)O |
正規SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=CC=C3)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene](/img/structure/B14185574.png)


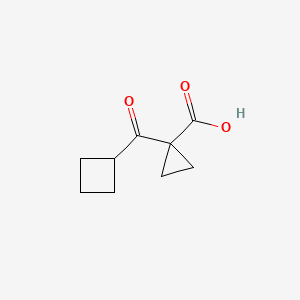
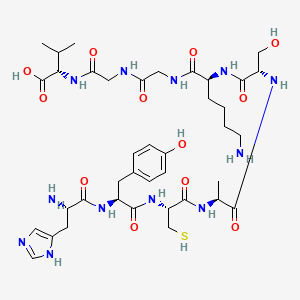

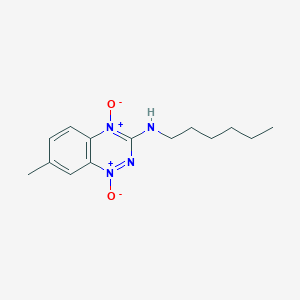


![Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfanyl)phenyl]imino}propanoate](/img/structure/B14185639.png)
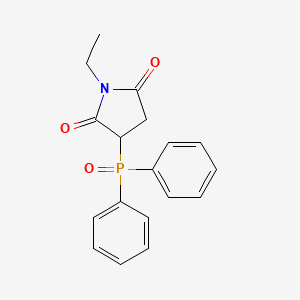
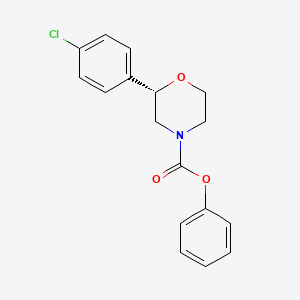
![5-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14185653.png)
